テトラトリコンタノール

概要

説明

科学的研究の応用

1-Tetratriacontanol has a wide range of scientific research applications:

Chemistry: It is used as a reference material in analytical chemistry for the calibration of instruments like GC-MS.

Biology: 1-Tetratriacontanol is studied for its role in plant growth regulation and its potential to enhance crop yields.

Medicine: Research is ongoing to explore its potential benefits in lipid metabolism and its use in formulations for skin care products.

作用機序

Target of Action

Tetratriacontanol is a fatty alcohol that is a component of policosanols . It is found in plant cuticle waxes and in beeswax . The primary targets of Tetratriacontanol are plant cells, where it acts as a growth stimulant .

Mode of Action

Tetratriacontanol interacts with plant cells to stimulate growth. It enhances the rates of photosynthesis, protein biosynthesis, and the transport of nutrients within the plant . It also influences enzyme activity and reduces complex carbohydrates . This interaction boosts the potential of the cells responsible for the growth and maturity of a plant .

Biochemical Pathways

It is known to enhance photosynthesis and protein biosynthesis, which are crucial processes in plant growth and development . By enhancing these processes, Tetratriacontanol promotes the efficient use of nutrients and energy within the plant, leading to increased growth and yield .

Result of Action

The action of Tetratriacontanol results in increased growth and yield in plants . It has been reported to enhance the rates of photosynthesis and protein biosynthesis, leading to increased physiological efficiency of plant cells . This results in boosted potential of the cells responsible for the growth and maturity of a plant .

生化学分析

Biochemical Properties

Tetratriacontanol, as a member of the policosanols, has been reported to have significant effects on various biochemical reactions. It has been associated with enhancing the rates of photosynthesis, protein biosynthesis, and the transport of nutrients in a plant

Cellular Effects

The cellular effects of Tetratriacontanol are not fully understood. Policosanols, the class of compounds to which Tetratriacontanol belongs, have been reported to influence cell function. They have been associated with reducing serum cholesterol , suggesting an impact on cellular metabolism

Molecular Mechanism

It has been suggested that policosanols may lower serum cholesterol levels by inhibiting HMG-CoA reductase, the rate-controlling enzyme of the mevalonate pathway

Dosage Effects in Animal Models

Policosanols have been reported to reduce serum cholesterol in human studies and animal models

Metabolic Pathways

Policosanols have been reported to influence lipid metabolism

準備方法

Synthetic Routes and Reaction Conditions: 1-Tetratriacontanol can be synthesized through several methods. One common approach involves the oxidation of long-chain fatty alcohols. The specific preparation method is complex and involves multiple reaction steps and synthesis processes .

Industrial Production Methods: Industrial production of tetratriacontanol often involves the extraction and purification from natural sources such as sugar cane wax. The process includes the isolation of policosanol, a mixture of long-chain alcohols, followed by the separation and purification of tetratriacontanol using techniques like gas chromatography-mass spectrometry (GC-MS) .

化学反応の分析

Types of Reactions: 1-Tetratriacontanol undergoes various chemical reactions, including:

Oxidation: 1-Tetratriacontanol can be oxidized to form tetratriacontanoic acid.

Reduction: It can be reduced to form tetratriacontane.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like thionyl chloride can facilitate substitution reactions.

Major Products:

Oxidation: Tetratriacontanoic acid.

Reduction: Tetratriacontane.

Substitution: Various substituted tetratriacontanol derivatives.

類似化合物との比較

1-Triacontanol: A shorter chain alcohol with similar plant growth-promoting properties.

1-Dotriacontanol: Another long-chain alcohol with comparable chemical properties.

1-Hexacosanol: A long-chain alcohol found in natural waxes.

Uniqueness: 1-Tetratriacontanol is unique due to its longer carbon chain, which imparts distinct physical and chemical properties.

生物活性

1-Tetratriacontanol, a long-chain primary alcohol with the molecular formula C34H70O, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger class of higher aliphatic alcohols known as policosanols, which are derived from natural sources such as sugarcane wax and beeswax. The biological activity of 1-tetratriacontanol has been studied in various contexts, including its effects on lipid metabolism, anti-inflammatory properties, and potential therapeutic applications.

1-Tetratriacontanol is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties. The compound exhibits a high melting point and low solubility in water, making it suitable for various applications in pharmaceuticals and nutraceuticals.

The mechanism of action of 1-tetratriacontanol is believed to involve modulation of lipid metabolism and interaction with cellular signaling pathways. It has been reported to influence the synthesis and breakdown of lipids, potentially leading to beneficial effects on cholesterol levels and overall cardiovascular health.

1. Lipid Metabolism

Research indicates that 1-tetratriacontanol may positively influence lipid profiles by reducing total cholesterol and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. A study conducted on rats demonstrated that oral administration of 1-tetratriacontanol resulted in significant reductions in serum cholesterol levels compared to control groups .

| Parameter | Control Group | Tetratriacontanol Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 220 ± 15 | 180 ± 10 |

| LDL Cholesterol (mg/dL) | 140 ± 10 | 100 ± 8 |

| HDL Cholesterol (mg/dL) | 40 ± 5 | 60 ± 5 |

2. Anti-Inflammatory Effects

1-Tetratriacontanol has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cell lines . This suggests a potential role for the compound in managing inflammatory conditions.

3. Antioxidant Activity

The antioxidant properties of 1-tetratriacontanol have been evaluated in various studies. It has been found to scavenge free radicals effectively and reduce oxidative stress markers in cellular models . This activity may contribute to its protective effects against chronic diseases associated with oxidative damage.

Case Studies

Several case studies highlight the therapeutic potential of 1-tetratriacontanol:

- Cardiovascular Health : A clinical trial involving participants with hyperlipidemia showed that supplementation with policosanols, including 1-tetratriacontanol, led to significant improvements in lipid profiles and reduced cardiovascular risk factors .

- Diabetes Management : In diabetic rat models, administration of 1-tetratriacontanol was associated with improved glycemic control and reduced insulin resistance, suggesting its potential as an adjunct therapy for diabetes .

特性

IUPAC Name |

tetratriacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35/h35H,2-34H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULAJFUGPPVRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

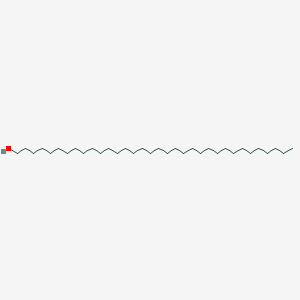

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182712 | |

| Record name | 1-Tetratriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28484-70-0 | |

| Record name | 1-Tetratriacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28484-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Tetratriacontanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028484700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetratriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-TETRATRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BV78573LP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

92 °C | |

| Record name | Sapiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。